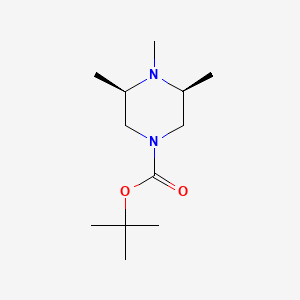
(3R,5S)-tert-butyl 3,4,5-trimethylpiperazine-1-carboxylate
Übersicht
Beschreibung
(3R,5S)-tert-butyl 3,4,5-trimethylpiperazine-1-carboxylate, also known as TBTMPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug design and development. TBTMPC is a piperazine derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
Catalytic Non-Enzymatic Kinetic Resolution
In the domain of asymmetric synthesis, catalytic non-enzymatic kinetic resolution (KR) stands as a significant method for the synthesis of chiral compounds. The utilization of chiral catalysts for asymmetric reactions, including those involving (3R,5S)-tert-butyl 3,4,5-trimethylpiperazine-1-carboxylate, has seen notable advances, providing high enantioselectivity and yield for both products and recovered starting materials. This technique is paramount in asymmetric organic synthesis, highlighting the importance of non-enzymatic KR in the resolution of racemic compounds through chiral catalysts (Pellissier, 2011).
Bioactive Compound Synthesis
The synthesis of neo fatty (carboxylic) acids, neo alkanes, and their derivatives, which possess a range of biological activities, is another area where (3R,5S)-tert-butyl 3,4,5-trimethylpiperazine-1-carboxylate finds application. These compounds are promising for future chemical preparations as antioxidants, anticancer, antimicrobial, and antibacterial agents. The synthetic bioactive compounds containing a tertiary butyl group(s) demonstrate high anticancer, antifungal, and other activities, underscoring the utility of such molecular structures in the cosmetic, agronomic, and pharmaceutical industries (Dembitsky, 2006).
Environmental and Material Science
The environmental behavior and fate of methyl tert-butyl ether (MTBE), a compound related to (3R,5S)-tert-butyl 3,4,5-trimethylpiperazine-1-carboxylate, have been extensively studied. MTBE's solubility and weak sorption to subsurface solids make it a concern for groundwater contamination. Studies on MTBE highlight the importance of understanding the environmental impact of such compounds and their derivatives (Squillace et al., 1997).
Additionally, the application of polymer membranes for the purification of fuel oxygenated additives, such as MTBE, through pervaporation demonstrates the significance of (3R,5S)-tert-butyl 3,4,5-trimethylpiperazine-1-carboxylate in facilitating cleaner fuel production processes and reducing hazardous emissions (Pulyalina et al., 2020).
Eigenschaften
IUPAC Name |
tert-butyl (3R,5S)-3,4,5-trimethylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9-7-14(8-10(2)13(9)6)11(15)16-12(3,4)5/h9-10H,7-8H2,1-6H3/t9-,10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLDSRDAJRHFIY-AOOOYVTPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1C)C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1C)C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5S)-tert-butyl 3,4,5-trimethylpiperazine-1-carboxylate | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



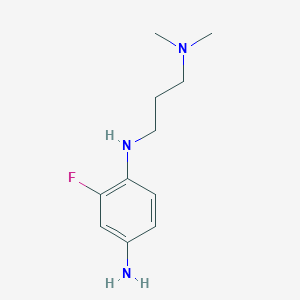
![(3R)-3-cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile](/img/structure/B3170200.png)
![Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybenzoate](/img/structure/B3170208.png)
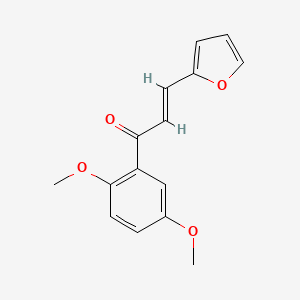


![1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)[2-[(methoxycarbonyl)amino]ethoxy]methyl]-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B3170248.png)
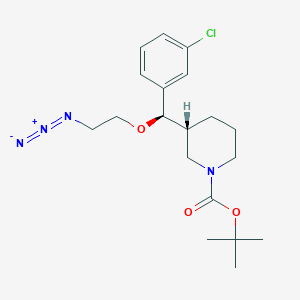

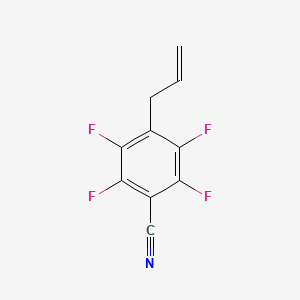
![Ethyl thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B3170266.png)
